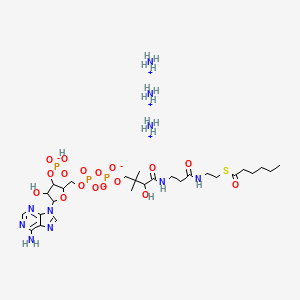

hexanoyl Coenzyme A (ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexanoil Coenzima A (sal de amonio) es un derivado del ácido graso de cadena corta hexanoato. Es un acil-coenzima A de cadena media y juega un papel crucial en diversos procesos biológicos. Este compuesto se utiliza a menudo como intermedio en el metabolismo de los ácidos grasos y actúa como fuente de cadenas N-acilo en la síntesis de diversos compuestos bioquímicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Hexanoil Coenzima A (sal de amonio) se puede sintetizar mediante síntesis química o reacciones catalizadas por enzimas. La síntesis generalmente implica la reacción de ácido hexanoico con Coenzima A en presencia de agentes activadores como carbodiimidas . Las condiciones de reacción a menudo requieren un entorno controlado con un pH y una temperatura específicos para garantizar la estabilidad y la pureza del producto .

Métodos de producción industrial

La producción industrial de Hexanoil Coenzima A (sal de amonio) implica la síntesis química a gran escala utilizando reactores automatizados. El proceso incluye la purificación del producto mediante técnicas cromatográficas para lograr altos niveles de pureza . El compuesto luego se cristaliza y almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Hexanoil Coenzima A (sal de amonio) experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes metabolitos.

Reducción: Puede reducirse para formar ácido hexanoico.

Sustitución: Puede participar en reacciones de sustitución para formar diferentes derivados de acilo.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Las reacciones generalmente se llevan a cabo en condiciones controladas de pH y temperatura para asegurar la formación del producto deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen ácido hexanoico, diversos derivados de acilo y otros metabolitos involucrados en el metabolismo de los ácidos grasos .

Aplicaciones Científicas De Investigación

Hexanoil Coenzima A (sal de amonio) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Hexanoil Coenzima A (sal de amonio) ejerce sus efectos actuando como un donador de acilo en diversas reacciones bioquímicas. Está involucrado en la síntesis de N-hexanoil-L-homoserina lactona por el homólogo LuxI RhlI (VsmI) y sirve como precursor para la síntesis de ácido olivetol . Los objetivos moleculares incluyen enzimas como la grelina O-aciltransferasa, que prefieren el Hexanoil Coenzima A sobre otros donadores de acilo .

Comparación Con Compuestos Similares

Compuestos similares

Octanoil Coenzima A: Otro acil-coenzima A de cadena media, pero con una cadena de ocho carbonos.

Butilril Coenzima A: Un acil-coenzima A de cadena corta con una cadena de cuatro carbonos.

Decanoil Coenzima A: Un acil-coenzima A de cadena media con una cadena de diez carbonos.

Singularidad

Hexanoil Coenzima A (sal de amonio) es único debido a su papel específico como sustrato donador de acilo preferido para ciertas enzimas como la grelina O-aciltransferasa. También es un intermedio crucial en la síntesis de compuestos bioquímicos específicos, lo que lo hace valioso en diversas aplicaciones de investigación científica .

Propiedades

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFXWIYODKXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55N10O17P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)

![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)

![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)

![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)